Ramiprilat Acyl-beta-D-glucuronide

Description

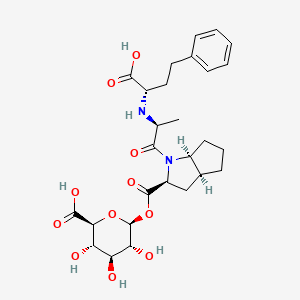

Ramiprilat Acyl-beta-D-glucuronide is the major phase II metabolite of ramiprilat, the active diacid form of the angiotensin-converting enzyme (ACE) inhibitor ramipril. This glucuronide conjugate is formed via hepatic glucuronidation, a process that enhances the water solubility of ramiprilat for renal excretion . Unlike the parent drug, ramiprilat acyl glucuronide exhibits reduced pharmacological activity but plays a critical role in systemic clearance. Its reactivity and stability profile have raised analytical challenges, particularly in bioassays, due to its propensity to undergo methylation during sample preparation, leading to interference in pharmacokinetic (PK) studies .

Properties

Molecular Formula |

C27H36N2O11 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)/t13-,15-,16-,17-,18-,19-,20-,21+,22-,27-/m0/s1 |

InChI Key |

AEFYTLSQBCRSSC-WOTWRAOTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramiprilat Acyl-beta-D-glucuronide involves the enzymatic conjugation of Ramiprilat with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the isolation of Ramiprilat from Ramipril through hydrolysis, followed by its conjugation with glucuronic acid using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

Ramiprilat Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, typically catalyzed by beta-glucuronidase enzymes under physiological conditions.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often catalyzed by nucleophiles in the body.

Major Products Formed

Hydrolysis: The major product is Ramiprilat, which can further undergo metabolism or excretion.

Transacylation: The products depend on the nucleophile involved but generally include various acylated compounds.

Scientific Research Applications

Ramiprilat Acyl-beta-D-glucuronide is a metabolite of ramipril . Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and kidney problems . this compound is created through glucuronidation, a phase II metabolic process in which glucuronic acid is conjugated to the drug molecule. This process generally occurs in the liver and involves UDP-glucuronosyltransferases (UGTs).

Applications in Research

This compound's applications are primarily in research settings, focusing on pharmacokinetic studies and drug development.

Pharmacokinetic Studies

- Metabolism Tracking Deuterated forms of this compound, such as Ramipril-d5 Acyl-beta-D-glucuronide, are used for precise tracking in metabolic studies. The deuterated nature of the compound allows researchers to follow its path through the body without interference from non-labeled compounds.

- Understanding Drug Interactions Interaction studies involving this compound help researchers understand its metabolic pathways and potential interactions with other drugs. This compound may alter the pharmacokinetics of co-administered medications due to its effects on liver enzymes responsible for drug metabolism. Understanding these interactions can provide insights into potential drug-drug interactions that could affect therapeutic outcomes.

Drug Development

- Metabolite Analysis As a metabolite of Ramipril, this compound is used to understand the metabolism of the parent drug. The glucuronidation process modifies the pharmacological profile of drugs, impacting their efficacy and elimination.

- Pharmacokinetic Influence Studies suggest that this compound can influence the pharmacokinetics of Ramipril by altering its distribution and excretion rates.

Analytical Chemistry

- Reference Standard Ramipril Acyl-Beta-D-glucuronide is used as a certified reference material for highly accurate and reliable data analysis .

- Interference Studies Ramipril's N-glucuronide metabolite can interfere with the determination of ramipril and ramiprilat in human plasma and urine by gas chromatography-mass spectrometry. This interference can be eliminated by including a wash step after extraction/alkylation, prior to acylation .

Mechanism of Action

Ramiprilat Acyl-beta-D-glucuronide exerts its effects through its parent compound, Ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Ramiprilat reduces blood pressure and alleviates the workload on the heart. The glucuronidation of Ramiprilat to form this compound is a detoxification process that facilitates its excretion.

Comparison with Similar Compounds

Structural and Chemical Properties

Acyl glucuronides share a common beta-D-glucuronic acid moiety linked via an ester bond to the aglycone (parent drug or metabolite). Key structural differences arise from the aglycone’s chemical backbone, influencing reactivity, stability, and metabolic fate.

Table 1: Structural Comparison of Selected Acyl Glucuronides

Pharmacokinetic and Metabolic Behavior

This compound :

- Peak plasma concentrations (Cmax) of ramiprilat are reached 2.33–3 hours post-dosing, with superimposed concentration-time profiles when administered as fixed-dose combinations (FDCs) .

- Demonstrates instability in bioanalytical workflows due to methylation during sample preparation, leading to artifactual peaks .

- Gemfibrozil 1-O-beta-D-glucuronide: Forms covalent protein adducts in plasma (steady-state: 31.40 ng/mg protein) and tissues (liver, kidney), with adduct half-lives (~3.1 days) mirroring albumin turnover . Hepatic clearance: 10.4 mL/min, with 73% excreted into bile .

Perindoprilat Acyl-beta-D-glucuronide :

Stability and Reactivity

Acyl glucuronides are prone to hydrolysis, intramolecular rearrangement, and covalent protein binding.

- This compound :

- Gemfibrozil 1-O-beta-D-glucuronide: High reactivity leads to significant adduct formation in plasma and liver, with adduct accumulation rates 30-fold higher than non-covalently bound drug .

- Mycophenolic Acid Acyl-beta-D-glucuronide: Stabilized via deuterium labeling for use in metabolic assays, reducing analytical interference .

Analytical Challenges

- Ramiprilat : Methylation during sample preparation necessitates method optimization (e.g., avoiding SCX cartridges) to prevent false positives .

- Gemfibrozil : Requires monitoring of adduct formation in long-term toxicity studies due to tissue accumulation .

- Chloramphenicol 3-O-beta-D-glucuronide : Used as a reference standard with well-defined chromatographic separation, contrasting with ramiprilat’s interference issues .

Toxicological Implications

- Hepatic Transport :

- Gemfibrozil glucuronide uptake is inhibited by clofibric acid, indicating carrier-mediated transport, whereas ramiprilat’s transport mechanisms remain uncharacterized .

Biological Activity

Ramiprilat Acyl-beta-D-glucuronide is a significant metabolite of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound enhances the solubility and bioavailability of ramipril, facilitating its therapeutic effects. This article explores the biological activity of this compound, including its pharmacological mechanisms, synthesis, and implications in clinical settings.

Overview of Ramipril and Its Metabolite

Ramipril is a prodrug that undergoes hepatic conversion to its active form, ramiprilat , which inhibits ACE and reduces the production of angiotensin II. This action promotes vasodilation and decreases blood pressure. The acyl-beta-D-glucuronide form represents a glycosylated metabolite that enhances the pharmacokinetic properties of ramiprilat.

The primary biological activity of this compound involves:

- ACE Inhibition : Similar to ramiprilat, it contributes to the inhibition of ACE, leading to reduced angiotensin II levels.

- Enhanced Solubility : The glucuronidation process increases the solubility of ramipril, improving its absorption and distribution in biological systems.

- Metabolic Activation : This metabolite may facilitate more efficient metabolic activation, enhancing therapeutic efficacy.

Synthesis

This compound is synthesized through glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to the drug molecule. This reaction typically occurs in the liver and involves enzymes known as UDP-glucuronosyltransferases (UGTs). The synthesis pathway can be summarized as follows:

- Glucuronidation : Ramipril undergoes conjugation with glucuronic acid.

- Formation of Acyl-beta-D-glucuronide : The acyl group participates in hydrolysis reactions under physiological conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Increased Bioavailability : The glycosylated structure enhances absorption and distribution.

- Altered Elimination Rates : The conjugation affects the excretion rates and potential interactions with other drugs.

Case Studies and Research Findings

-

Impact on Drug Metabolism :

A study highlighted that methylation of acyl glucuronide metabolites can interfere with bioanalytical methods for quantifying ramiprilat, indicating complexities in drug metabolism assessment . -

Clinical Implications :

Research has shown that ACE inhibitors like ramipril can have nephroprotective effects in diabetic patients by slowing glomerular enlargement . this compound's role in enhancing these effects warrants further investigation. -

In Silico Studies :

Advanced analytical techniques have been employed to identify glucuronidated metabolites in clinical samples, revealing distinct fragmentation patterns that could aid in better understanding their biological activity .

Comparison with Other ACE Inhibitors

| Compound Name | Type | Key Features |

|---|---|---|

| Ramipril | Prodrug | Converted to ramiprilat; effective ACE inhibitor. |

| Enalapril | ACE Inhibitor | Similar mechanism; used for hypertension treatment. |

| Lisinopril | ACE Inhibitor | Non-glycosylated; longer half-life compared to ramipril. |

| Captopril | ACE Inhibitor | First ACE inhibitor; contains a thiol group affecting stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.